
4-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Méthyl-1H-pyrazol-4-yl)pipéridine-4-carbonitrile est un composé hétérocyclique qui présente un cycle pyrazole fusionné à un cycle pipéridine, et un groupe nitrile attaché au cycle pipéridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(1-Méthyl-1H-pyrazol-4-yl)pipéridine-4-carbonitrile implique généralement la formation du cycle pyrazole suivie de sa fixation au cycle pipéridine. Une méthode courante implique la réaction du 1-méthyl-1H-pyrazole avec un dérivé de la pipéridine dans des conditions spécifiques pour former le composé souhaité . Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs comme l'iode .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour le 4-(1-Méthyl-1H-pyrazol-4-yl)pipéridine-4-carbonitrile ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour la manipulation d'intermédiaires réactionnels et de solvants.
Analyse Des Réactions Chimiques
Types de réactions
4-(1-Méthyl-1H-pyrazol-4-yl)pipéridine-4-carbonitrile peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents comme l'hydrure de lithium et d'aluminium.
Substitution : Le groupe nitrile peut participer à des réactions de substitution nucléophile, formant des amides ou d'autres dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Ammoniac ou amines en présence d'une base.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Amines ou alcools.
Substitution : Amides ou nitriles substitués.
Applications De Recherche Scientifique
4-(1-Méthyl-1H-pyrazol-4-yl)pipéridine-4-carbonitrile a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules plus complexes.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier en tant qu'inhibiteur d'enzymes ou de récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de 4-(1-Méthyl-1H-pyrazol-4-yl)pipéridine-4-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut agir comme un inhibiteur d'enzymes telles que l'hydrolase d'époxyde soluble (sEH), qui joue un rôle dans le métabolisme des époxydes d'acides gras . La structure du composé lui permet de s'adapter au site actif de l'enzyme, bloquant son activité et conduisant à des effets thérapeutiques.
Mécanisme D'action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of fatty acid epoxides . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-Méthyl-4-(4-nitro-1H-pyrazol-1-yl)méthyl)pipéridine
- Ester pinacolique de l'acide 1-méthylpyrazole-4-boronique
- Ester pinacolique de l'acide 1-Boc-pyrazole-4-boronique
Unicité
4-(1-Méthyl-1H-pyrazol-4-yl)pipéridine-4-carbonitrile est unique en raison de sa combinaison spécifique d'un cycle pyrazole, d'un cycle pipéridine et d'un groupe nitrile. Cette structure confère des propriétés chimiques et une réactivité distinctes, ce qui la rend précieuse pour des applications spécialisées en chimie médicinale et en science des matériaux.
Propriétés
Formule moléculaire |
C10H14N4 |
|---|---|
Poids moléculaire |
190.25 g/mol |
Nom IUPAC |
4-(1-methylpyrazol-4-yl)piperidine-4-carbonitrile |
InChI |
InChI=1S/C10H14N4/c1-14-7-9(6-13-14)10(8-11)2-4-12-5-3-10/h6-7,12H,2-5H2,1H3 |
Clé InChI |
UBWFEXYOUKSHGB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2(CCNCC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


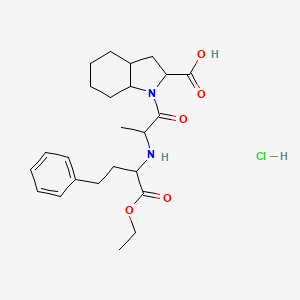
![Benzenamine,3-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12287105.png)


![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)
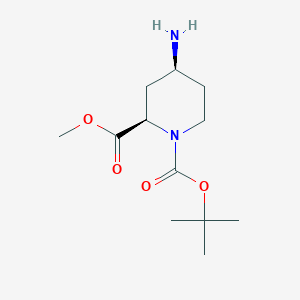
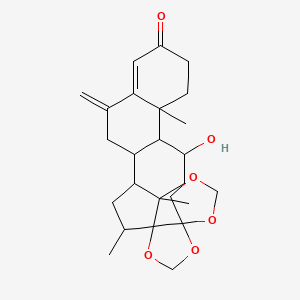


![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)
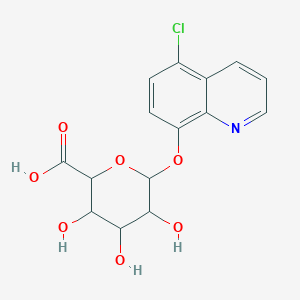
![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)
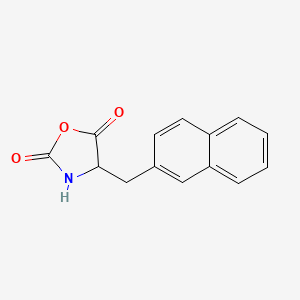
![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
